

GPR84: A Pivotal Regulator in Neutrophil and Macrophage Migration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPR84 antagonist 1

Cat. No.: B10829456

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

G protein-coupled receptor 84 (GPR84) is a metabolite-sensing GPCR predominantly expressed in immune cells, including neutrophils and macrophages.[1][2][3] Initially identified as an orphan receptor, it is now known to be activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[4][5] Its expression is significantly upregulated under inflammatory conditions, such as in the presence of lipopolysaccharide (LPS), and in metabolic diseases, positioning GPR84 as a key player in the interplay between metabolism and immunity. This guide provides a comprehensive overview of the critical role GPR84 plays in directing the migration of neutrophils and macrophages, details the underlying signaling mechanisms, presents quantitative data from key studies, and outlines relevant experimental protocols.

The Role of GPR84 in Macrophage Migration

GPR84 activation does not typically initiate macrophage migration directly but rather functions as a potent enhancer of chemotaxis in response to other stimuli. Studies using the selective GPR84 agonist 6-n-octylaminouracil (6-OAU) have shown that while 6-OAU itself does not act as a chemoattractant for bone marrow-derived macrophages (BMDMs), it significantly potentiates migration stimulated by chemoattractants like C5a. This enhancing effect is lost in macrophages from GPR84 knockout (GPR84^{-/-}) mice and can be blocked by GPR84 antagonists, confirming the receptor's specific role. This suggests that GPR84 signaling primes macrophages, making them more responsive to migratory cues present at sites of

inflammation. In microglia, the resident macrophages of the central nervous system, GPR84 activation has been shown to induce motility and membrane ruffling through a Gai/o pathway.

Interestingly, the concept of biased agonism at GPR84 has emerged, where different ligands can selectively activate certain downstream pathways. For example, the biased agonist DL-175 was found to induce macrophage phagocytosis to a similar extent as other agonists but resulted in less chemotaxis, highlighting the potential to therapeutically target specific functions of the receptor.

Table 1: Quantitative Data on GPR84-Mediated Macrophage Migration

Cell Type	Treatment	Effect on Migration	Reference
Bone Marrow-Derived Macrophages (BMDMs)	1 μ M 6-OAU (agonist) + 10 nM C5a	Potentiated C5a-stimulated migration in a scratch assay. 6-OAU alone showed no chemoattractant properties.	
Human Primary Monocytes	Embelin (agonist)	Induced dose-dependent migration, which was inhibited by GPR84 antagonists (CpdA and CpdB).	
Microglia	6-OAU (agonist)	Induced cell motility and membrane ruffling.	
Human Myeloid Cells (U937)	DL-175 (biased agonist) vs. other agonists	Caused significantly less chemotaxis compared to other GPR84 agonists, while enhancing phagocytosis similarly.	

The Role of GPR84 in Neutrophil Migration

In contrast to its role in macrophages, GPR84 activation appears to be a more direct driver of neutrophil migration. GPR84 is highly expressed in neutrophils and is considered a pro-inflammatory receptor that mediates their activation and chemotaxis. Activation of GPR84 with agonists like embelin or specific MCFAs, such as 3-hydroxydecanoate, strongly induces neutrophil migration.

The physiological importance of this function is highlighted in models of acute lung injury (ALI), where GPR84 expression is highly upregulated. In these models, GPR84 deficiency or pharmacological blockade with an antagonist significantly reduces neutrophil infiltration into the lungs, thereby ameliorating inflammation and injury. This demonstrates that GPR84 is a critical component of the machinery that recruits neutrophils to inflamed tissues.

Table 2: Quantitative Data on GPR84-Mediated Neutrophil Migration

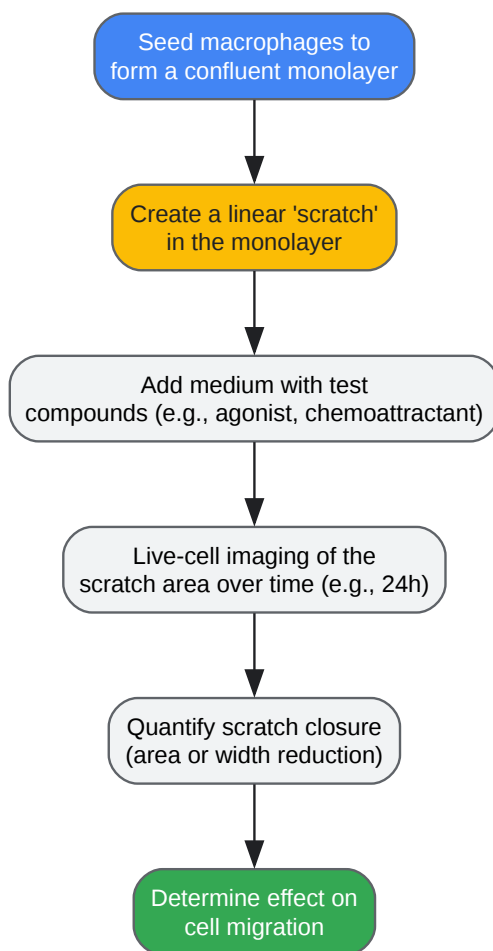
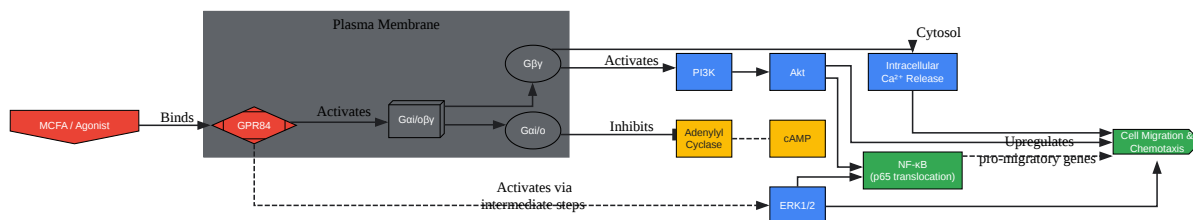
Cell Type	Treatment	Effect on Migration	Reference
Human Primary Neutrophils	3-hydroxydecanoate (ligand)	Induced migration, which was inhibited by the GPR84 antagonist AR505962.	
Human Primary Neutrophils	Embelin (agonist) or MCFAs	Induced dose-dependent migration, which was effectively inhibited by two different GPR84 antagonists.	
Mouse Bone Marrow Neutrophils	Embelin (agonist) or MCFAs	Induced migration towards the GPR84 agonists.	
Murine Model of ALI	LPS-induced ALI in GPR84 deficient (Gpr84 ^{-/-}) mice	Significantly reduced neutrophil infiltration into the lungs compared to wild-type mice.	

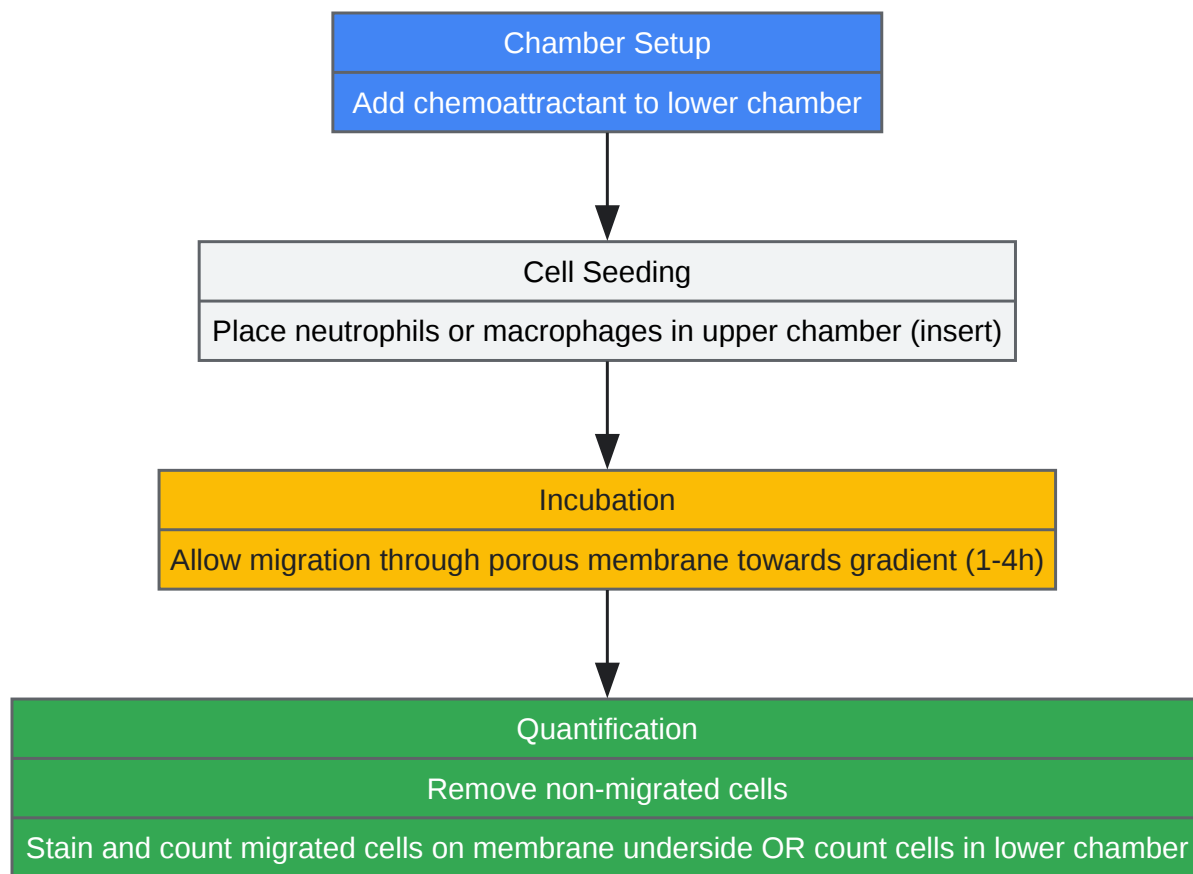
GPR84 Signaling Pathways

GPR84 primarily couples to the pertussis toxin (PTX)-sensitive Gai/o protein. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gai/o protein from its Gβγ subunits initiates several key downstream signaling cascades that are crucial for cell migration and other inflammatory functions.

Key Downstream Signaling Events:

- **PI3K/Akt Pathway:** GPR84 activation leads to the phosphorylation and activation of Akt, a central kinase involved in cell survival, proliferation, and migration.
- **MAPK/ERK Pathway:** The receptor also stimulates the phosphorylation of ERK1/2, another critical kinase pathway that regulates cell motility and gene expression.
- **NF-κB Activation:** GPR84 signaling promotes the nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.
- **Calcium Mobilization:** The release of Gβγ subunits can promote the release of calcium (Ca²⁺) from intracellular stores, a key second messenger in cell migration.
- **NADPH Oxidase Assembly:** Specifically in neutrophils, GPR84 activation stimulates Lyn, AKT, and ERK1/2, leading to the assembly of the NADPH oxidase complex and the production of reactive oxygen species (ROS), which are important for both microbial killing and cell signaling.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 3. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 4. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GPR84: A Pivotal Regulator in Neutrophil and Macrophage Migration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829456#the-role-of-gpr84-in-neutrophil-and-macrophage-migration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com